Cas no 2154769-39-6 ((1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol)

(1S)-1-(2-クロロ-3,6-ジフルオロフェニル)-2,2,2-トリフルオロエタン-1-オールは、キラルなトリフルオロメチル基を有する高純度の有機フッ素化合物です。分子内に複数のハロゲン原子を配置した特異な構造が特徴で、医農薬中間体としての応用が期待されます。光学純度の高い(S)-エナンチオマーとして単離可能であり、不斉合成における優れたビルディングブロックとして機能します。特に、フッ素原子の導入により脂溶性の向上や代謝安定性の付与が可能で、生理活性化合物の構造最適化に有用です。X線結晶構造解析により絶対配置が確認された信頼性の高い化合物です。

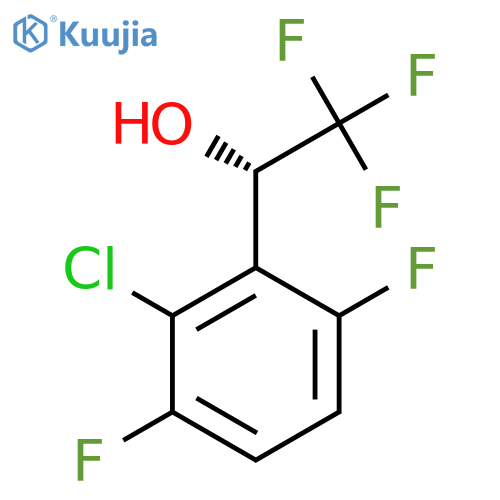

2154769-39-6 structure

商品名:(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol

(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol

- EN300-1969301

- 2154769-39-6

-

- インチ: 1S/C8H4ClF5O/c9-6-4(11)2-1-3(10)5(6)7(15)8(12,13)14/h1-2,7,15H/t7-/m0/s1

- InChIKey: YMIXDLCHXKEQKW-ZETCQYMHSA-N

- ほほえんだ: ClC1C(=CC=C(C=1[C@@H](C(F)(F)F)O)F)F

計算された属性

- せいみつぶんしりょう: 245.9870833g/mol

- どういたいしつりょう: 245.9870833g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 20.2Ų

(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1969301-1g |

(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol |

2154769-39-6 | 1g |

$1343.0 | 2023-09-16 | ||

| Enamine | EN300-1969301-10g |

(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol |

2154769-39-6 | 10g |

$5774.0 | 2023-09-16 | ||

| Enamine | EN300-1969301-1.0g |

(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol |

2154769-39-6 | 1g |

$1343.0 | 2023-06-03 | ||

| Enamine | EN300-1969301-5g |

(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol |

2154769-39-6 | 5g |

$3894.0 | 2023-09-16 | ||

| Enamine | EN300-1969301-0.05g |

(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol |

2154769-39-6 | 0.05g |

$1129.0 | 2023-09-16 | ||

| Enamine | EN300-1969301-2.5g |

(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol |

2154769-39-6 | 2.5g |

$2631.0 | 2023-09-16 | ||

| Enamine | EN300-1969301-0.5g |

(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol |

2154769-39-6 | 0.5g |

$1289.0 | 2023-09-16 | ||

| Enamine | EN300-1969301-0.25g |

(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol |

2154769-39-6 | 0.25g |

$1235.0 | 2023-09-16 | ||

| Enamine | EN300-1969301-5.0g |

(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol |

2154769-39-6 | 5g |

$3894.0 | 2023-06-03 | ||

| Enamine | EN300-1969301-10.0g |

(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol |

2154769-39-6 | 10g |

$5774.0 | 2023-06-03 |

(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Ping Tong Food Funct., 2020,11, 628-639

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

2154769-39-6 ((1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol) 関連製品

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬